1,2,3-Benzotriazin-4(3H)-one
Overview
Description
1,2,3-Benzotriazin-4(3H)-one is a heterocyclic compound that features a triazine ring fused with a benzene ring
Mechanism of Action
Target of Action
1,2,3-Benzotriazin-4(3H)-one is a versatile compound that has been used in various chemical reactions . .
Mode of Action
The compound has been shown to undergo photocatalytic reactions . In one study, a regioselective visible-light-mediated denitrogenative alkene insertion of 1,2,3-benzotriazin-4(3H)-ones was developed to access 3-substituted isoindolinones . This suggests that the compound can interact with light and other molecules to undergo significant transformations.
Biochemical Pathways
Its ability to undergo photocatalytic reactions suggests that it could potentially influence pathways involving light-sensitive molecules or reactions .
Result of Action
The results of the action of this compound are largely dependent on the specific reactions it is involved in. For instance, in the case of the photocatalytic reaction, the compound undergoes denitrogenation and a subsequent nitrogen-mediated hydrogen atom shift, leading to the formation of 3-substituted isoindolinones . These products are important structural motifs present in many biologically active molecules and natural products .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, its photocatalytic activity is dependent on the presence of light, particularly violet light (420 nm) . Other factors, such as the presence of other reactants and the specific conditions of the reaction (e.g., temperature, pressure), can also influence the compound’s reactivity and the outcomes of its reactions .
Biochemical Analysis
Biochemical Properties
It has been found that this compound can undergo a photocyclization reaction upon exposure to violet light . This reaction is key to the transformation of the compound, which results in the formation of various benzamide derivatives .
Cellular Effects
It is known that the compound can interact with various biomolecules within the cell, potentially influencing cell function .
Molecular Mechanism
The molecular mechanism of 1,2,3-Benzotriazin-4(3H)-one involves a photocyclization reaction . This reaction is facilitated by the exposure of the compound to violet light, leading to the formation of various benzamide derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Benzotriazin-4(3H)-one can be synthesized through various methods. One efficient method involves the visible light-induced denitrogenative annulation reaction with alkenes and alkynes via electron donor-acceptor complex formation . This method avoids the use of metal and external photocatalysts and proceeds under blue LED light irradiation in the presence of DIPEA (N,N-diisopropylethylamine).
Another method involves the continuous flow synthesis via visible light-mediated nitrogen-centered Norrish reaction . This method uses acyclic aryl triazine precursors that undergo photocyclization upon exposure to violet light (420 nm), resulting in high yields within a short residence time.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust processes. The continuous flow synthesis method mentioned above is particularly suitable for industrial applications due to its scalability and process robustness .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one undergoes various types of chemical reactions, including:
Denitrogenative Annulation: This reaction involves the formation of isoindolinones and isoquinolinones from this compound under visible light.
Photocatalytic Reactions: These reactions involve the insertion of alkenes into the triazine ring, leading to the formation of 3-substituted isoindolinones.
Common Reagents and Conditions
DIPEA (N,N-diisopropylethylamine): Used as a base in the denitrogenative annulation reaction.
Violet Light (420 nm): Used in the continuous flow synthesis method.
Blue LED Light: Used in the visible light-induced denitrogenative annulation reaction.
Major Products
Isoindolinones: Formed from the reaction with activated alkenes.
Isoquinolinones: Formed from the reaction with aromatic terminal alkynes.
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one has several scientific research applications, including:
Organic Synthesis: Used as a precursor for the synthesis of various heterocyclic compounds.
Medicinal Chemistry: Utilized in the synthesis of bioactive molecules, including anxiolytic drugs.
Photocatalysis: Employed in visible light-mediated reactions to form complex molecular structures.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazine: Another triazine derivative with different reactivity and applications.
Benzotriazole: A related compound with a triazole ring fused to a benzene ring.
Uniqueness
1,2,3-Benzotriazin-4(3H)-one is unique due to its ability to undergo visible light-induced denitrogenative annulation reactions without the need for metal or external photocatalysts . This makes it a valuable compound for sustainable and green chemistry applications.
Properties
IUPAC Name |
3H-1,2,3-benzotriazin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c11-7-5-3-1-2-4-6(5)8-10-9-7/h1-4H,(H,8,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSSTTLDFWKBSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5026544 | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Tan solid; [HSDB] Off-white powder; [Alfa Aesar MSDS] | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Solubility |
Sol in alkaline soln and organic bases, In water, 685 mg/L @ 25 °C /Estimated/ | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
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Vapor Pressure |
0.00000114 [mmHg], 2.11X10-7 mm Hg @ 25 °C /Estimated/ | |
Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
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Color/Form |
Tan powder, Needles from cyclohexane | |
CAS No. |
90-16-4 | |
Record name | 1,2,3-Benzotriazin-4(3H)-one | |
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Record name | 1,2,3-Benzotriazin-4(1H)-one | |
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Record name | 1,2,3-BENZOTRIAZIN-4(1H)-ONE | |
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Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
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Melting Point |
210 °C (decomposes) | |
Record name | 1,2,3-BENZOTRIAZIN-4-(1H)-ONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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